molecular formula C6H7F2IN2O B2825195 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole CAS No. 1856087-25-6

1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2825195
CAS No.: 1856087-25-6
M. Wt: 288.036
InChI Key: XKLLZVWOLKPVFD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with difluoromethyl, iodo, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by iodination and methoxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of difluoromethyl ketones.

    Reduction: Formation of 1-(difluoromethyl)-4-hydro-5-(methoxymethyl)-1H-pyrazole.

    Substitution: Formation of 1-(difluoromethyl)-4-substituted-5-(methoxymethyl)-1H-pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The iodo group can participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    1-(Difluoromethyl)-4-iodo-1H-pyrazole: Lacks the methoxymethyl group, which may affect its chemical properties and applications.

    1-(Difluoromethyl)-4-chloro-5-(methoxymethyl)-1H-pyrazole: Substitution of the iodo group with a chloro group, which may alter its reactivity and biological activity.

    1-(Trifluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole: Substitution of the difluoromethyl group with a trifluoromethyl group, which can significantly change its chemical and biological properties.

Uniqueness: 1-(Difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole is unique due to the presence of both difluoromethyl and iodo groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2O/c1-12-3-5-4(9)2-10-11(5)6(7)8/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLLZVWOLKPVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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